molecular formula C15H22N4O3 B6242063 tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate CAS No. 2411199-58-9

tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

Cat. No. B6242063
CAS RN: 2411199-58-9
M. Wt: 306.4
InChI Key:
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Description

Tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate, or TBFPC, is a novel compound that has recently been investigated for its potential applications in the fields of chemistry and biochemistry. TBFPC is a carboxylate ester of a pyrazine-based diazepane, and is considered to be a relatively stable and safe compound. TBFPC has been studied for its ability to act as a ligand for metal ions, and has also been investigated for its potential use as a drug or drug delivery agent.

Scientific Research Applications

TBFPC has been studied for its potential applications in the field of chemistry, biochemistry, and drug delivery. TBFPC has been found to be a stable and safe compound, and has been used as a ligand for metal ions, such as copper and zinc. TBFPC has also been investigated for its potential use as a drug or drug delivery agent. TBFPC has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2, and has also been found to have anti-inflammatory and anti-cancer properties. TBFPC has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson’s disease.

Mechanism of Action

The mechanism of action of TBFPC is not fully understood, but it is believed to be related to its ability to act as a ligand for metal ions. TBFPC has been found to bind to copper and zinc ions, and it is believed that this binding may be involved in the inhibition of enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. TBFPC has also been found to interact with other molecules, such as DNA, and it is believed that this interaction may be involved in the anti-inflammatory and anti-cancer properties of the compound.
Biochemical and Physiological Effects
TBFPC has been found to have several biochemical and physiological effects. TBFPC has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. TBFPC has also been found to inhibit the growth of cancer cells, and to reduce inflammation in animal models. Additionally, TBFPC has been found to reduce the levels of certain neurotransmitters, such as dopamine and serotonin, which may be involved in the treatment of neurological disorders, such as Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The use of TBFPC in laboratory experiments has several advantages and limitations. TBFPC is a relatively stable and safe compound, which makes it an ideal candidate for use in laboratory experiments. Additionally, TBFPC is relatively inexpensive, and can be easily synthesized in a laboratory setting. However, TBFPC is not as potent as some other compounds, and may not be suitable for use in certain types of experiments. Additionally, TBFPC has not been extensively studied, and its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research involving TBFPC. Further research is needed to better understand the mechanism of action of TBFPC, and to develop more effective and potent compounds based on the structure of TBFPC. Additionally, further research is needed to investigate the potential use of TBFPC in the treatment of neurological disorders, such as Parkinson’s disease. Additionally, further research is needed to investigate the potential use of TBFPC in the treatment of cancer, and to develop more effective and safe drug delivery systems based on the structure of TBFPC. Finally, further research is needed to investigate the potential use of TBFPC in other areas, such as catalysis and materials science.

Synthesis Methods

TBFPC can be synthesized through a two-step reaction. The first step involves the reaction of tert-butyl 4-hydroxy-1,4-diazepane-1-carboxylate with 5-formylpyrazine. This reaction is catalyzed by tert-butyl hydroperoxide, and results in the formation of tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate. The second step involves the reaction of the product of the first step with tert-butyl chloroformate. This reaction is catalyzed by sodium carbonate, and results in the formation of tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate involves the reaction of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate with 5-formylpyrazine in the presence of a suitable coupling agent. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product.", "Starting Materials": [ "tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate", "5-formylpyrazine", "coupling agent", "tert-butyl chloroformate" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate and 5-formylpyrazine in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to remove any insoluble byproducts.", "Step 4: Add tert-butyl chloroformate to the filtrate and stir for several hours at room temperature.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate as a white solid." ] }

CAS RN

2411199-58-9

Product Name

tert-butyl 4-(5-formylpyrazin-2-yl)-1,4-diazepane-1-carboxylate

Molecular Formula

C15H22N4O3

Molecular Weight

306.4

Purity

95

Origin of Product

United States

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